Product packaging for Ethyl 5-phenylthiazole-4-carboxylate(Cat. No.:CAS No. 61323-28-2)

Ethyl 5-phenylthiazole-4-carboxylate

Cat. No.: B1626824
CAS No.: 61323-28-2
M. Wt: 233.29 g/mol
InChI Key: LUKPEOJYPQUISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Medicinal Chemistry and Bioactive Compound Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. synarchive.comchemimpex.com Its unique structural and electronic properties, including its planarity and aromatic character, allow it to engage in various non-covalent interactions with biological macromolecules, making it a frequent component of bioactive compounds. nih.gov The thiazole nucleus is present in a wide array of natural products, such as vitamin B1 (thiamine), and in numerous synthetic drugs with diverse therapeutic applications. synarchive.com

The versatility of the thiazole moiety is demonstrated by its presence in drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal activities. synarchive.comquinoline-thiophene.comresearchgate.net For instance, the antiretroviral drug Ritonavir and the anticancer agent Dasatinib feature a thiazole ring, underscoring its importance in the development of modern pharmaceuticals. synarchive.comquinoline-thiophene.com Medicinal chemists are particularly drawn to the thiazole scaffold because it serves as a bioisostere for other aromatic rings, and its structure can be readily modified at multiple positions to fine-tune pharmacological activity and pharmacokinetic properties. quinoline-thiophene.comorganic-chemistry.org The ongoing exploration of thiazole derivatives continues to yield novel compounds with significant potential to address a range of diseases. organic-chemistry.orgnih.gov

Overview of Ethyl 5-phenylthiazole-4-carboxylate as a Core Structural Motif

This compound is a specific derivative of the thiazole family that has garnered attention as a versatile building block in organic synthesis. Its structure features a central thiazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 4-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

The presence of the ester and the phenyl group provides two key points for chemical modification. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, allowing for the introduction of diverse substituents. mdpi.comnih.gov The phenyl ring can also be substituted to modulate the electronic and steric properties of the molecule.

This compound serves as a key intermediate in the synthesis of various molecules with potential biological activities. Researchers have utilized this compound and its close analogs as precursors for compounds investigated for anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.net Its role as a foundational scaffold allows for the systematic development of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. nih.gov

Historical Context and Evolution of Thiazole-Based Research

The study of thiazole chemistry dates back to the late 19th century. researchgate.net The pioneering work of chemists like Arthur Hantzsch, who first described the synthesis of thiazoles in 1887, laid the fundamental groundwork for the field. synarchive.com The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, remains a widely used and important method for constructing the thiazole ring. synarchive.comresearchgate.net

Early research focused on understanding the basic reactivity and properties of the thiazole ring. A significant milestone in the history of thiazole research was the discovery and structural elucidation of thiamine (B1217682) (Vitamin B1), which contains a thiazole moiety. This discovery highlighted the biological importance of this heterocyclic system. synarchive.com

Over the decades, research into thiazoles has expanded dramatically. The development of new synthetic methodologies has made a vast array of substituted thiazoles accessible. organic-chemistry.org This has, in turn, fueled their exploration in various fields beyond medicine, including in the development of dyes, photographic sensitizers, and agrochemicals. synarchive.comchemimpex.com The continuous evolution of thiazole-based research underscores the enduring utility and versatility of this heterocyclic scaffold in chemical science. quinoline-thiophene.com

Research Findings on Thiazole Carboxylate Derivatives

Research into derivatives of the thiazole carboxylate scaffold has yielded compounds with a range of biological activities. The following table summarizes findings from studies on various substituted thiazole derivatives, highlighting their potential therapeutic applications.

Derivative Class Biological Activity Investigated Key Findings Citations
2-Phenylthiazole-4-carboxamidesAnticancerDerivatives showed cytotoxic activity against human breast, colorectal, and colon cancer cell lines. nih.gov
Thiazole/Thiadiazole Carboxamidesc-Met Kinase Inhibition (Anticancer)Certain derivatives were identified as potent inhibitors of the c-Met kinase, showing promise for cancer treatment. nih.gov
N-Arylpiperazines with a Dihydrothiazole Ring5-HT1A Receptor Affinity & CytotoxicityCompounds exhibited interesting affinity for serotonin (B10506) receptors and cytotoxic effects against prostate and breast cancer cell lines. mdpi.com
5-Methyl-4-phenyl Thiazole DerivativesAnticancerSome synthesized compounds displayed notable activity against lung adenocarcinoma and leukemia cell lines. researchgate.net

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1626824 Ethyl 5-phenylthiazole-4-carboxylate CAS No. 61323-28-2

Properties

CAS No.

61323-28-2

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-11(16-8-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

LUKPEOJYPQUISQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=N1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiazole-4-carboxylates

The synthesis of the thiazole-4-carboxylate core is primarily achieved through cyclization reactions that form the heterocyclic ring, followed or preceded by the introduction of the necessary functional groups.

The Hantzsch thiazole (B1198619) synthesis is a foundational method for forming the thiazole ring. nih.gov This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govnih.gov In a variation of this synthesis, 2-amino-4-arylthiazole-5-carboxylates can be prepared by the α-halogenation of β-keto esters using N-bromosuccinimide, followed by cyclization with thiourea. nih.govorganic-chemistry.org Another approach involves the base-induced cyclization of active methylene (B1212753) isocyanides, such as ethyl isocyanoacetate, with methyl arenecarbodithioates to produce 4,5-disubstituted thiazoles. organic-chemistry.org The reaction of thioamides with γ-bromoenones has also been reported to yield thiazole derivatives. nih.gov

A different strategy begins with L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to form methyl thiazolidine-4-carboxylate. google.com This intermediate is then oxidized to methyl thiazole-4-carboxylate, which can be subsequently hydrolyzed to thiazole-4-carboxylic acid. google.com

The ethyl ester group of the target molecule can be introduced in two primary ways: either by incorporating it into the starting materials for the cyclization reaction or by esterifying a pre-formed thiazole-4-carboxylic acid. google.commasterorganicchemistry.com

The Fischer-Speier esterification is a classic method for converting a carboxylic acid to an ester. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, ethanol (B145695), to form the corresponding ethyl ester and water. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it forms. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternatively, a carboxylate salt can be reacted with a primary alkyl halide in an SN2 reaction to form the ester. youtube.com

Advanced Synthetic Approaches for Substituted Phenylthiazole Analogues

To improve efficiency, yield, and structural diversity, more advanced synthetic methods have been developed for creating substituted phenylthiazole compounds.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time. researchgate.netnih.gov A novel chemoenzymatic one-pot MCR has been developed for the synthesis of thiazole derivatives using secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates as starting materials. nih.govresearchgate.net This reaction is catalyzed by enzymes such as trypsin from porcine pancreas (PPT), which has shown significant catalytic activity under mild conditions. nih.govresearchgate.net The reaction proceeds with high yields and demonstrates a broad tolerance for various substrates. nih.gov

Table 1: Chemoenzymatic One-Pot Multicomponent Synthesis of Thiazole Derivatives nih.gov Reaction conditions: secondary amines (1 mmol), benzoyl isothiocyanate (1 mmol), and dimethyl but-2-ynedioate (1 mmol), Trypsin from porcine pancreas (20 mg), ethanol (5 mL), shaken at 160 rpm at 45 °C for 7 hours.

EntrySecondary AmineProductYield (%)
1Diethylamine4a90
2Pyrrolidine4b69
3Piperidine4c75
4Morpholine4d85
5Dibutylamine4e81

In line with the principles of green chemistry, solvent-free synthesis techniques have been applied to the production of thiazoles. researchgate.netbepls.com These methods often utilize microwave irradiation to accelerate the reaction, leading to shorter reaction times, cleaner reactions, and high yields. bepls.comscilit.com The Hantzsch condensation, for example, can be performed under solvent-free conditions by reacting α-haloketones and thiourea, sometimes with a reusable catalyst like silica-supported tungstosilisic acid. researchgate.net In some cases, the reactants are simply ground together in a mortar and pestle at room temperature to achieve the desired product. researchgate.net

Derivatization of the Ethyl 5-phenylthiazole-4-carboxylate Core

The this compound molecule can serve as a starting point for further chemical modifications to create a library of related compounds. organic-chemistry.orgmdpi.com The ester functional group is a common site for derivatization. It can be hydrolyzed under acidic or basic conditions to yield the corresponding thiazole-4-carboxylic acid. quinoline-thiophene.com

Furthermore, the ester can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.com This hydrazide intermediate is a versatile building block for creating more complex molecules. For instance, it can be condensed with various substituted benzaldehydes in the presence of an acid catalyst to produce a series of acylhydrazone derivatives. mdpi.com Additionally, substituted analogues of the title compound can participate in further reactions; for example, an ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has been used as a substrate in a one-pot Kabachnik–Fields reaction to synthesize novel thiazolyl α-aminophosphonates. researchgate.net

Hydrolysis of the Ester Group to Carboxylic Acid Analogues

The conversion of this compound to its carboxylic acid analogue, 5-phenylthiazole-4-carboxylic acid, is a fundamental transformation. This is typically achieved through ester hydrolysis, a reaction that can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for this conversion. The reaction generally involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in the presence of a co-solvent like methanol (B129727) or ethanol to ensure miscibility. researchgate.netacs.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product. acs.orgorganic-chemistry.orgmt.com

The general scheme for the base-catalyzed hydrolysis is as follows:

Saponification: The ester is treated with a base (e.g., NaOH) in a solvent mixture (e.g., methanol/water) and heated.

Acidification: The resulting carboxylate salt is then treated with a strong acid to produce the neutral carboxylic acid.

A study on related thiazole derivatives demonstrated the successful hydrolysis of an ethyl ester to its corresponding carboxylic acid using sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid. acs.org This method is widely applicable to various substituted thiazole carboxylates.

Acid-catalyzed hydrolysis is an alternative method, though often slower and reversible. organic-chemistry.orgmt.com This process involves heating the ester with water in the presence of a catalytic amount of a strong acid. The reaction is the reverse of Fischer esterification. To drive the equilibrium towards the carboxylic acid, a large excess of water is typically used. mt.com

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of this compound presents a site for further functionalization, allowing for the synthesis of a wide array of derivatives. These modifications are typically achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The thiazole moiety itself can influence the reactivity and regioselectivity of these substitutions on the appended phenyl ring.

Common electrophilic aromatic substitution reactions that can be applied to the phenyl group include halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the thiazole substituent and any other groups present on the phenyl ring will determine the position of the new substituent.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring can be accomplished using a halogenating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the electron-rich phenyl ring. libretexts.org For instance, bromination would typically occur at the ortho and para positions of the phenyl ring, directed by the activating nature of the ring being attached to the thiazole.

Nitration: The introduction of a nitro group (-NO₂) is achieved by treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.netsemanticscholar.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then reacts with the phenyl ring. The nitro group is a deactivating group and a meta-director for subsequent substitutions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the phenyl ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.orglibretexts.org The reaction generates an acylium ion, which serves as the electrophile. This is a reliable method for forming carbon-carbon bonds and introducing ketone functionalities. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions. organic-chemistry.orglibretexts.org

Structure Activity Relationship Sar Studies of Thiazole Carboxylate Derivatives

Analysis of Positional Isomerism and Substituent Effects on Biological Activity

The arrangement of substituents around the core heterocyclic ring, known as positional isomerism, can profoundly impact a molecule's biological activity. Studies on related carboxamide structures, where the core scaffold is varied, provide significant insights. For instance, in a study comparing positional isomers of N-thienylcarboxamides as fungicidal agents, the position of the substituent on the thiophene (B33073) ring was critical for activity. nih.gov N-(2-substitututed-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed comparable activity to their N-phenylcarboxamide counterparts. nih.gov However, N-(3-substituted-2-thienyl)carboxamides exhibited significantly lower in vivo and in vitro fungicidal activity, which was attributed to lower inhibitory activity on the target enzyme, succinate (B1194679) dehydrogenase (SDH), and reduced chemical stability under alkaline conditions. nih.gov

This highlights a key principle in SAR: the spatial relationship between key functional groups dictates the molecule's ability to bind effectively to its target. Even subtle changes in the placement of a substituent can alter the molecule's conformation and electronic properties, leading to a dramatic loss of potency. nih.gov The effect of substituents on the phenyl ring is also a critical determinant of activity. In a series of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, different substitutions on the phenyl ring at the 2-position of the thiazole (B1198619), such as methoxy (B1213986), chloro, and fluoro groups, were evaluated for their impact on antimicrobial and anticholinesterase activities. semanticscholar.org These findings underscore that both the nature and position of substituents are pivotal in modulating the biological profile of thiazole derivatives. semanticscholar.orgnih.gov

Insights from Phenylthiazole-4-carboxamide Derivatives as Enzyme Inhibitors

Converting the ester functional group of ethyl 5-phenylthiazole-4-carboxylate to a carboxamide opens up a vast area of chemical space for developing potent enzyme inhibitors. The amide nitrogen provides a hydrogen bond donor, and the N-substituent can be modified to target specific pockets within an enzyme's active site.

A series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized and evaluated as potential cytotoxic agents against human cancer cell lines. nih.gov The structure-activity relationship of an arylacetamido group attached to the para-position of the 2-phenyl ring was explored. It was discovered that a methoxy group at the 4-position of the terminal phenyl ring enhanced activity against Caco-2 (colorectal cancer) cells, whereas a 2-methoxy substituent was favorable for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov

In another study, new thiazole carboxamide derivatives were designed as cyclooxygenase (COX) inhibitors. acs.org Molecular docking studies were used to understand the binding patterns within COX-1 and COX-2 isozymes. acs.org Compound 2b (N-(4-chlorophenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide) was the most effective against COX-1, while compound 2a (2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide) showed the highest selectivity for COX-2. acs.org These studies demonstrate that the N-phenyl substituent of the carboxamide can be extensively modified to achieve both potency and selectivity for a given enzyme target.

Compound IDN-SubstituentTarget EnzymeActivity (IC₅₀)Selectivity Index (SI)
2a 3,4,5-trimethoxyphenylCOX-20.958 µM2.766
2b 4-chlorophenylCOX-10.239 µM1.251
Celecoxib (Reference Drug)COX-20.002 µM23.8

Data sourced from ACS Omega. acs.org

Structural Determinants for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. researchgate.netduke.edu Thiazole-containing compounds have been identified as promising PTP1B inhibitors. researchgate.net

Rational design has led to the synthesis of methyl salicylate (B1505791) based thiazole (MSBT) derivatives as PTP1B inhibitors. nih.gov SAR studies revealed several structural requirements for potent inhibition. The thiazole ring itself is considered a crucial element, showing a high affinity for the polar active site of the enzyme. researchgate.net In the MSBT series, specific substitutions were found to be highly influential. Three compounds demonstrated submicromolar inhibitory concentrations, significantly surpassing the reference inhibitor. nih.gov

Key structural features for PTP1B inhibition include:

A Hydrophobic Heteroaryl Ring: A nitro group-containing hydrophobic ring was found to be important for potency. researchgate.net

Hydrogen Bonding and π–π Interactions: These interactions are crucial for optimal binding and stabilization of the inhibitor within the PTP1B active site. researchgate.net

Targeting Secondary Binding Sites: Potent inhibitors can be developed by targeting a secondary aryl phosphate-binding site in addition to the primary catalytic site. duke.edu

Compound IDDescriptionPTP1B Inhibition (IC₅₀)
3j MSBT Derivative0.51 ± 0.15 µM
3f MSBT Derivative0.66 ± 0.38 µM
3d MSBT Derivative0.93 ± 0.51 µM
Reference Suramin3.23 ± 0.85 µM

Data sourced from PubMed. nih.gov

The molecular docking of these potent compounds confirmed their interaction with key amino acid residues in the PTP1B active site, providing a structural basis for their inhibitory activity. nih.gov

Identification of Key Pharmacophores for Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways, such as the Ras/MAPK pathway. nih.govresearchgate.net Consequently, it has emerged as a significant target for anticancer drug development. nih.gov The identification of key pharmacophoric features is essential for designing novel and selective SHP2 inhibitors.

Pharmacophore-based virtual screening has been successfully employed to identify new allosteric SHP2 inhibitors. nih.gov A receptor-based pharmacophore model developed from the co-crystal structure of SHP2 with the allosteric inhibitor SHP099 revealed several key features necessary for binding. nih.govnih.gov

The essential pharmacophoric features for allosteric SHP2 inhibition include:

Hydrophobic Features (HYP): The dichloro substituents from the chlorophenyl ring of the reference inhibitor map to a hydrophobic feature, indicating the importance of hydrophobic interactions in this region. nih.gov

Hydrogen Bond Donor (HBD): An amine group, for example on a pyrazine (B50134) ring, serves as a crucial hydrogen bond donor. nih.gov

Hydrogen Bond Acceptor (HBA): A nitrogen atom within a heterocyclic ring can act as a hydrogen bond acceptor. nih.gov

Positive Ionizable (PI) Feature: An amino group can be accommodated by a feature seeking a positive charge. nih.gov

Molecular docking and dynamics simulations of 1,3,4-thiadiazole (B1197879) derivatives have further illuminated the binding mechanism. nih.gov Potent inhibitors like compound YF704 were shown to bind effectively to the allosteric site of SHP2, forming hydrogen bond interactions with key residues such as Thr108, Arg111, and Phe113. nih.gov This detailed structural understanding provides a clear roadmap for the rational design of next-generation SHP2 inhibitors based on related scaffolds.

Compound IDTargetActivity (IC₅₀)
YF704 (4w) Full length SHP20.25 ± 0.02 µM
YF704 (4w) SHP2-E76K mutant6.88 ± 0.69 µM
YF704 (4w) SHP2-E76A mutant1.38 ± 0.12 µM

Data sourced from PubMed. nih.gov

Molecular Features Governing Carbonic Anhydrase Inhibition in 5-phenylthiazole-4-carboxylic acid Analogues

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes, including pH regulation and CO₂ homeostasis. unifi.it Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated targets for anticancer therapies. nih.gov While sulfonamides are the classical CA inhibitors, non-sulfonamide scaffolds like carboxylic acids are being explored to achieve greater isoform selectivity. nih.govnih.gov

For 5-phenylthiazole-4-carboxylic acid analogues, several molecular features are critical for CA inhibition:

The Carboxylic Acid Group: This group is a crucial zinc-binding group (ZBG). It can inhibit the enzyme by either binding directly to the catalytic zinc ion (displacing the coordinated water/hydroxide) or by anchoring to the zinc-bound water molecule. unifi.itnih.gov

The 2-Amino Group: In a study of 2,4,5-trisubstitutedthiazoles, a free amino group at the 2-position was found to be vital. Replacing this group with an amide or urea (B33335) led to a significant reduction in activity. aau.edu.jo

A study evaluating a series of 2,4,5-trisubstitutedthiazoles found that compound 12a (2-amino-5-phenyl-thiazole-4-carboxylic acid) was the most potent inhibitor against CA-III, with an inhibition constant (Ki) of 0.5 µM. aau.edu.jo The presence of the carboxylic acid at the 4-position was deemed essential for the inhibitory activity. aau.edu.jo This demonstrates that the specific arrangement of the ZBG, a hydrogen-bonding group, and a hydrophobic moiety on the thiazole scaffold is key to potent CA inhibition.

FeatureRole in InhibitionReference
Carboxylic acid at C4 Essential zinc-binding group (ZBG). aau.edu.jo
Free amino group at C2 Crucial for high potency; replacement reduces activity. aau.edu.jo
Phenyl group at C5 Forms van der Waals interactions with hydrophobic residues. unifi.it

Influence of Phenyl Substitutions on Diverse Biological Activities

Modifying the substitution pattern on the phenyl ring of phenylthiazole derivatives is a common and effective strategy for tuning their biological activity, potency, and selectivity across various targets. nih.gov The electronic and steric properties of these substituents can drastically alter how the molecule interacts with its biological target.

Anticancer Activity: In a series of 2-phenylthiazole-4-carboxamide derivatives, substitutions on an N-phenylacetamido moiety were explored for cytotoxic effects. A 4-methoxy substitution improved activity against Caco-2 cells, while a 2-methoxy group was beneficial for activity against HT-29 and T47D cells. nih.gov For thiazole derivatives designed as VEGFR-2 inhibitors, a 4-chlorophenylthiazolyl derivative and a 3-nitrophenylthiazolyl derivative showed potent enzyme inhibition (81.36% and 85.72%, respectively), comparable to the reference drug sorafenib. mdpi.com

Antimicrobial Activity: The nature of substituents on the phenyl ring at the second position of the thiazole core has been shown to influence antimicrobial properties. semanticscholar.org For example, in one series, a 2-furoyl piperazine (B1678402) substitution was noted for its antibacterial activity, while a nonsubstituted phenyl group was associated with significant antifungal activity against Candida. semanticscholar.org

Dual Enzyme Inhibition: In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a 4-phenylthiazole (B157171) moiety was identified as a key scaffold. nih.gov A detailed SAR study exploring electronic and steric changes on this phenyl ring was conducted to understand the features important for dual inhibition, which could guide the development of novel treatments for pain and inflammation. nih.gov

Biological Activities and Mechanistic Insights

Anti-inflammatory Potential and Associated Mechanisms

Derivatives of Ethyl 5-phenylthiazole-4-carboxylate have been recognized for their potential as anti-inflammatory agents. chemimpex.com The thiazole (B1198619) nucleus is a key feature in various compounds exhibiting anti-inflammatory effects. nih.gov Research into related structures, such as 2-substituted 4,5-diphenylthiazole derivatives, has shown significant anti-inflammatory and analgesic properties. While direct studies on this compound's anti-inflammatory mechanisms are not extensively detailed in the provided results, the activity of related thiazole compounds often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase. For instance, studies on other thiazole derivatives have demonstrated the ability to bind to and inhibit COX-2, a key enzyme in the inflammatory pathway. researchgate.net

Antimicrobial Activities, Including Anti-Mycobacterial Profiles

The phenylthiazole scaffold is a prominent pharmacophore in the design of new antimicrobial agents. nih.gov Derivatives have shown a broad spectrum of activity against various pathogens, including bacteria and fungi. chemimpex.comkau.edu.sa

Antibacterial Activity: Thiazole derivatives have been synthesized and screened for their effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netmdpi.com Some compounds have exhibited antibacterial activity comparable to standard drugs like ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.net Phenylthiazole derivatives, in particular, are being investigated as potential leads against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on related aminothiazole structures showed potent activity against E. coli and B. subtilis. mdpi.com

Antifungal Activity: Numerous studies have highlighted the antifungal potential of this chemical class. kau.edu.saresearchgate.netnih.gov Phenylthiazole derivatives containing an acylhydrazone moiety, for example, have demonstrated good antifungal activities against phytopathogenic fungi like Magnaporthe oryzae and Sclerotinia sclerotiorum. nih.govmdpi.com In some cases, the efficacy of these synthetic compounds was found to be superior to commercial fungicides like Carbendazim. nih.gov

Table 1: Antifungal Activity of Phenylthiazole Derivatives

Compound TypeTarget FungiActivity MetricResultReference
Phenylthiazole-acylhydrazone derivative (E26)M. oryzaeEC501.29 µg/mL mdpi.com
Phenylthiazole-1,3,4-thiadiazole thione derivative (5b)S. sclerotiorumEC500.51 µg/mL nih.gov
Phenylthiazole-1,3,4-thiadiazole thione derivative (5h)S. sclerotiorumInhibition at 50 µg/mL>80% nih.gov
Phenylthiazole-1,3,4-thiadiazole thione derivative (5i)S. sclerotiorumInhibition at 50 µg/mL>80% nih.gov

Anticancer and Cytotoxic Effects Against Cancer Cell Lines

The thiazole moiety is a component of several natural anticancer antibiotics, such as Tiazofurin and Bleomycin. kau.edu.sa Consequently, synthetic derivatives of this compound have been extensively evaluated for their anticancer potential. mdpi.comquinoline-thiophene.com

Research has demonstrated that these compounds can exert cytotoxic effects against a variety of human cancer cell lines. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net One derivative showed a 48% inhibition against the A-549 cell line at a concentration of 5 µg/mL. mdpi.comresearchgate.net In another study, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, a related imidazole (B134444) carboxylate, showed significant antiproliferative activity against HeLa (cervical) and HT-29 (colon) cancer cells, with IC₅₀ values of 0.737 µM and 1.194 µM, respectively. nih.gov This compound was found to inhibit tumor cell colony formation, migration, and induce apoptosis. nih.gov Furthermore, certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have displayed a broad spectrum of anticancer activity against numerous subpanel tumor cell lines in NCI screenings. researchgate.net

Table 2: Cytotoxic Activity of Thiazole and Related Derivatives

Compound DerivativeCancer Cell LineActivity MetricResultReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c)A-549 (Lung)Inhibition at 5 µg/mL48% mdpi.comresearchgate.net
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8f)A-549 (Lung)Inhibition at 5 µg/mL40% mdpi.comresearchgate.net
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HeLa (Cervical)IC500.737 µM nih.gov
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e)HT-29 (Colon)IC501.194 µM nih.gov

Antidiabetic Applications Through Enzyme Modulation

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov Phenylthiazole derivatives have emerged as potent inhibitors of these enzymes. nih.gov

Studies have shown that various heterocyclic compounds based on the thiazole scaffold can significantly inhibit α-glucosidase and α-amylase. nih.govresearchgate.netdovepress.com For instance, a series of new phenylthiazole analogues demonstrated potent, noncompetitive inhibition of α-glucosidase. nih.gov In a separate study, synthetic thiazolidinone derivatives showed excellent inhibitory activity against both α-amylase and α-glucosidase, with some analogues being more potent than the standard drug, acarbose. researchgate.net The inhibition of these enzymes delays carbohydrate digestion, thereby reducing the rate of glucose absorption and lowering post-meal blood glucose levels. nih.gov

Table 3: Antidiabetic Enzyme Inhibition by Thiazole Derivatives

Compound TypeEnzymeActivity Metric (IC50)Acarbose (Standard) IC50Reference
Thiazolidinone-based benzothiazole (B30560) (Comp. 6)α-Amylase2.10 µM9.10 µM researchgate.net
Thiazolidinone-based benzothiazole (Comp. 6)α-Glucosidase3.20 µM10.70 µM researchgate.net
Thiazolidinone-based benzothiazole (Comp. 4)α-Amylase2.40 µM9.10 µM researchgate.net
Thiazolidinone-based benzothiazole (Comp. 5)α-Glucosidase4.80 µM10.70 µM researchgate.net

Antiviral Properties Against RNA and DNA Viruses

The thiazole ring system has also served as a template for designing antiviral agents. nih.gov Research has indicated that derivatives of this scaffold possess activity against various viruses. kau.edu.saresearchgate.net For example, phenylthiazole compounds have been identified as inhibitors of flaviviruses, a family of RNA viruses, by targeting the viral E-protein. nih.gov Furthermore, a study on novel aminothiazole derivatives reported significant antiviral activity against the influenza A virus (an RNA virus), with one compound showing efficacy comparable to or greater than oseltamivir. mdpi.com While much of the research focuses on RNA viruses, the broad biological activity of thiazoles suggests potential for wider antiviral applications. researchgate.netresearchgate.net

Enzyme Inhibition Modalities (e.g., PTP1B, SHP2, Carbonic Anhydrase)

Beyond their role in diabetes management, derivatives of this compound are potent inhibitors of several other crucial enzymes, highlighting their therapeutic versatility.

PTP1B and SHP2 Inhibition: Protein tyrosine phosphatase 1B (PTP1B) and Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) are key regulators in insulin (B600854) and cell growth signaling pathways. nih.govnih.gov Their inhibition is a therapeutic strategy for type 2 diabetes, obesity, and cancer. nih.govresearchgate.net

PTP1B: A series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives were identified as a novel class of PTP1B inhibitors. nih.gov One derivative was shown to inhibit intracellular PTP1B, leading to increased phosphorylation of the insulin receptor and Akt, which in turn enhanced glucose uptake. nih.gov

SHP2: Novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives were designed as SHP2 inhibitors. nih.govtandfonline.com One such compound demonstrated high inhibitory activity with an IC₅₀ value of 0.99 µM. nih.govresearchgate.net SHP2 is a validated target for cancers like juvenile myelomonocytic leukemia and various solid tumors. nih.govresearchgate.net

Carbonic Anhydrase Inhibition: While not explicitly detailed for this compound in the provided results, thiazole derivatives, particularly those incorporating sulfonamide groups, are a well-established class of carbonic anhydrase inhibitors. These inhibitors have applications as diuretics and antiglaucoma agents.

Table 4: Inhibition of PTP1B and SHP2 by Phenylthiazole Derivatives

Compound TypeTarget EnzymeActivity MetricResultReference
2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivative (18g)PTP1BCellular ActivityIncreased IRβ and Akt phosphorylation nih.gov
Ethyl 4-((4-chlorophenoxy)methyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (1d)SHP2IC500.99 µM nih.govresearchgate.nettandfonline.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of Ethyl 5-phenylthiazole-4-carboxylate, docking studies have been instrumental in elucidating binding modes and key interactions with various therapeutic targets.

One significant area of research involves the design of Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a protein implicated in several cancers and developmental syndromes. tandfonline.comtandfonline.com Docking simulations have revealed how these inhibitors fit into the active site of SHP2. For instance, compound 1d (Ethyl 4-((4-chlorophenoxy)methyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate) demonstrated potent inhibitory activity (IC50 = 0.99 μM). nih.gov Molecular docking showed that the three oxygen atoms of this compound form six hydrogen bonds with residues Gln510, Arg465, and Lys364, while the nitrogen atom of the thiazole (B1198619) ring interacts with Gln510 through another strong hydrogen bond. tandfonline.com These interactions are crucial for stabilizing the inhibitor within the receptor's active site. tandfonline.com The two-dimensional interaction diagram further illustrates that van der Waals interactions with other residues also contribute to the binding. researchgate.net

In a different context, phenylthiazole acids, which are structurally related to the core compound, have been investigated as potential agonists for Peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Molecular docking studies of a potent agonist, compound 4t , indicated that it interacts stably with amino acid residues in the active site of the PPARγ complex. nih.gov The carboxylate group of 4t was found to form hydrogen bonds with His449, His323, and Ser289. nih.gov

Similarly, novel phenylthiazole-carboxamido acid derivatives have been evaluated as agonists for the free fatty acid receptor 2 (FFA2). nih.gov Flexible docking simulations were employed to understand the structure-activity relationships and identify important residues for agonist-induced receptor activation. nih.gov

These examples underscore the power of molecular docking to visualize and analyze ligand-target interactions at the atomic level, providing a rational basis for the design of new therapeutic agents based on the this compound scaffold.

Table 1: Summary of Molecular Docking Findings for this compound Derivatives

Compound/DerivativeTarget ProteinKey Interacting ResiduesType of InteractionSource
Ethyl 4-((4-chlorophenoxy)methyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (1d )SHP2Gln510, Arg465, Lys364Hydrogen Bonds tandfonline.com
Phenylthiazole acid (4t )PPARγHis449, His323, Ser289Hydrogen Bonds nih.gov
Phenylthiazole-carboxamido acid (6e )FFA2Not specifiedOrthosteric binding nih.gov

Common Feature Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is particularly useful for understanding structure-activity relationships (SAR) and for virtual screening of compound libraries to find new active molecules.

In the development of Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives as SHP2 inhibitors, a common feature pharmacophore model was established to explain the SAR of the synthesized compounds. tandfonline.comnih.gov This model helps to define the crucial structural motifs responsible for the observed inhibitory activity. The pharmacophore model typically consists of features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic centers, and aromatic rings. researchgate.net For the SHP2 inhibitors, the model highlighted the importance of specific arrangements of these features, which correlate with higher potency. tandfonline.com The features were color-coded for visualization: green for hydrogen-bond acceptors, brown for aromatic rings, and cyan for hydrophobic areas. researchgate.net

By mapping the synthesized compounds onto the generated pharmacophore, researchers can correlate the "fit value" with the experimental biological activity. mdpi.com This process validates the pharmacophore model and allows for the prediction of activity for newly designed compounds, guiding synthetic efforts toward molecules with a higher probability of being active. mdpi.com The successful application of pharmacophore modeling in the study of these thiazole derivatives provides valuable insights for discovering novel and effective SHP2 inhibitors. tandfonline.comnih.gov

Molecular Dynamics Simulations for Conformational and Binding Mode Studies

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

For the most potent SHP2 inhibitor from the Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate series, compound 1d , MD simulations were performed to explore its binding mode and affinity with the SHP2 protein. tandfonline.comnih.gov The stability of the protein-ligand complex was assessed by calculating the root mean square deviation (RMSD) of the protein's backbone atoms over the simulation period. researchgate.net A stable RMSD value for the complex, compared to the protein alone, suggests that the ligand remains securely bound in the active site. researchgate.net

Furthermore, the root mean square fluctuation (RMSF) of the side-chain atoms was analyzed to understand the flexibility of different regions of the protein upon ligand binding. researchgate.net The results of these simulations can confirm the binding mode predicted by molecular docking and provide a more accurate picture of the interactions that stabilize the ligand. For example, MD simulations of a related phenylthiazole acid, compound 4t , bound to PPARγ showed that the complex remained stable after 10 nanoseconds, with the ligand forming strong hydrogen bonds with nearby residues. nih.gov

MD simulations represent a powerful tool for refining the understanding of ligand-receptor interactions obtained from docking studies and for validating the stability of the proposed binding poses, which is a critical step in computational drug design. mdpi.com

Table 2: Key Parameters from Molecular Dynamics (MD) Simulations

SystemSimulation ParameterObservationSignificanceSource
SHP2 with compound 1d Root Mean Square Deviation (RMSD)The RMSD of the complex remained stable throughout the simulation.Indicates a stable binding of the inhibitor in the SHP2 active site. researchgate.net
SHP2 with compound 1d Root Mean Square Fluctuation (RMSF)Analyzed fluctuations of side-chain atoms.Reveals changes in protein flexibility upon ligand binding. researchgate.net
PPARγ with compound 4t RMSDThe complex was stable after 10 ns.Confirms the stability of the docked pose and strong H-bonding interactions. nih.gov

Applications of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural properties are most important for activity.

QSAR studies have been applied to thiazole derivatives to understand their potential as inhibitors of various targets. For example, a QSAR analysis was performed on a series of N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides, which are structurally related to this compound, as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors. researchgate.net VEGF is a key regulator of angiogenesis, a process crucial for tumor growth. researchgate.net

In this type of study, various molecular descriptors (physicochemical, topological, and electronic) are calculated for each compound in the series. Then, statistical methods, such as multiple linear regression, are used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50 values). researchgate.net The resulting QSAR model can highlight the importance of certain substituents or structural features for inhibitory potency. For instance, the presence or absence of specific groups at particular positions on the thiazole ring can be explored using indicator variables to determine their impact on activity. researchgate.net Such studies provide a robust framework for rationally designing more potent inhibitors by modifying the core thiazole structure. researchgate.net

Strategic Analogue Development and Compound Optimization

Rational Design of Derivatives Based on SAR Findings

The rational design of derivatives of the ethyl 5-phenylthiazole-4-carboxylate scaffold is heavily guided by structure-activity relationship (SAR) studies. These studies systematically modify different parts of the molecule—the phenyl ring, the thiazole (B1198619) core, and the ethyl carboxylate group—to understand how these changes influence biological activity, such as anticancer or kinase inhibitory effects.

Research into 4-substituted methoxybenzoyl-aryl-thiazoles has provided significant insights into the SAR of this class of compounds. acs.org These studies have shown that modifications to the "A" ring (the phenyl group at position 5), the "B" ring (the thiazole core), and the linker between them can dramatically alter their potency as tubulin polymerization inhibitors. acs.orgnih.gov For instance, the introduction of an NH linker between the phenyl and thiazole rings has been shown to produce potent water-soluble compounds. acs.org

In the context of anticancer activity, the substitution pattern on the phenyl ring is critical. For example, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, it was found that a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy substituent maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. researchgate.net A 3-fluoro analogue also demonstrated good cytotoxic activity against all tested cell lines. researchgate.net

Furthermore, the development of thiazole derivatives as kinase inhibitors has also been a focus of rational design. For instance, a series of thiazole/thiadiazole carboxamide-based derivatives were designed as potential c-Met kinase inhibitors. tandfonline.comnih.govnih.govresearchgate.net SAR studies revealed that a thiazole-2-carboxamide scaffold was more effective for cytotoxicity than other variations. tandfonline.com The substituents on the benzene (B151609) ring also played a significant role, with the order of cytotoxicity being F > Cl > Me in the tested cancer cell lines. tandfonline.com

The following table summarizes key SAR findings for derivatives based on the phenylthiazole scaffold:

Scaffold/Derivative Modification Biological Activity Key SAR Findings
4-Substituted Methoxybenzoyl-aryl-thiazolesModifications to "A" and "C" rings and linkerAnticancer (Tubulin Polymerization Inhibition)Introduction of an NH linker between the phenyl and thiazole rings enhances water solubility and potency. acs.org
2-Phenylthiazole-4-carboxamidesSubstitution on the phenyl ringAnticancer (Cytotoxicity)4-methoxy substitution improves activity against Caco-2 cells; 2-methoxy substitution maintains activity against HT-29 and T47D cells; 3-fluoro substitution shows broad activity. researchgate.net
Thiazole/Thiadiazole CarboxamidesVariation of the heterocyclic core and phenyl substituentsc-Met Kinase InhibitionThiazole-2-carboxamide scaffold is preferred for cytotoxicity. Fluorine substitution on the phenyl ring is more potent than chlorine or methyl groups. tandfonline.com
2,5-Disubstituted ThiazolesStructural modifications of a hit compoundCDK9 Inhibition for Acute Myeloid LeukemiaSpecific structural modifications led to a derivative with an IC50 value of 5.5 nM against CDK9. nih.gov

These examples highlight how a deep understanding of SAR allows for the rational design of more effective and specific therapeutic agents based on the this compound scaffold.

Scaffold Hopping Approaches for Novel Chemical Entity Discovery

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core (scaffold) of a molecule with a different, often isosteric or bioisosteric, chemical moiety. nih.gov The goal is to identify novel chemical entities with similar or improved biological activity, enhanced physicochemical properties, or a different intellectual property profile. nih.gov The phenylthiazole scaffold has been the subject of such explorations to discover new classes of bioactive compounds.

One common approach is the bioisosteric replacement of the thiazole ring with other five- or six-membered heterocycles. cambridgemedchemconsulting.com For example, in the development of kinase inhibitors, the thiazole ring has been replaced with thiadiazole, oxazole, or pyrazole (B372694) to modulate activity and selectivity. acs.orgnih.gov A study on c-Met kinase inhibitors designed four series of compounds based on thiazole and thiadiazole carboxamide scaffolds, demonstrating that the choice of the heterocyclic core is crucial for biological activity. tandfonline.comnih.govnih.govresearchgate.net

Another scaffold hopping strategy involves replacing the phenyl ring with other aromatic or non-aromatic groups. nih.govdundee.ac.uk While direct examples starting from this compound are not extensively documented, the principle has been applied to similar structures. For instance, in a series of antimalarial compounds, the phenyl group was replaced with bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) to improve metabolic stability and potency. nih.govdundee.ac.uk

In the context of antifungal drug discovery, the phenylthiazole scaffold itself has been modified by inserting a 1,3,4-oxadiazole (B1194373) ring to enhance selectivity and potency against resistant fungal strains. nih.gov This "repurposing" of the scaffold highlights a creative application of scaffold hopping principles. nih.gov

The table below illustrates some examples of scaffold hopping from a thiazole or related scaffold:

Original Scaffold Hopped Scaffold Target/Activity Outcome
PhenylthiazolePhenyl-1,3,4-oxadiazoleAntifungalEnhanced selectivity and potency against resistant fungal strains. nih.gov
PhenylthiazolePhenylthiadiazolec-Met Kinase InhibitionMaintained or modulated inhibitory activity, depending on the substitution pattern. nih.gov
PhenylPyrimidineProtein Kinase C (PKC) LigandsAltered binding affinity, providing useful SAR data for further development. nih.gov
PhenylCubane, Bicyclo[1.1.1]pentaneAntimalarialImproved potency and metabolic properties with certain bioisosteres. nih.govdundee.ac.uk

These examples demonstrate that scaffold hopping is a powerful tool for discovering novel chemical entities with desirable therapeutic properties, starting from a well-established chemical framework like phenylthiazole.

Targeted Synthesis of Analogues with Enhanced Selectivity or Potency

The targeted synthesis of analogues of this compound is a key strategy to optimize its biological activity, aiming for enhanced selectivity towards a specific biological target or increased potency. This process often involves multi-step synthetic routes to introduce specific chemical modifications identified through rational design and SAR studies.

For instance, in the development of inhibitors for cyclin-dependent kinase 9 (CDK9), a hit compound with a 2,5-disubstituted thiazole core was structurally modified to improve its activity. nih.gov Through a series of synthetic steps, researchers were able to create a derivative with a significantly improved IC50 value of 5.5 nM against CDK9, demonstrating a successful targeted synthesis for enhanced potency. nih.gov

Similarly, in the pursuit of novel anticancer agents targeting tubulin polymerization, a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues were synthesized. acs.org The synthetic strategy involved replacing the thiazole "B" ring with other heterocycles like pyridine, furan, and thiophene (B33073). acs.org This led to compounds with IC50 values in the low nanomolar range against prostate cancer cells, a significant improvement in potency compared to the parent compound. acs.org

The synthesis of these targeted analogues often involves well-established chemical reactions. For example, the Hantzsch thiazole synthesis is a common method for creating the core thiazole ring from α-haloketones and thioamides. jpionline.org Subsequent modifications, such as amide bond formation or cross-coupling reactions, are then used to introduce the desired diversity at various positions of the scaffold.

The following table provides examples of targeted synthesis of phenylthiazole analogues with enhanced biological properties:

Target Synthetic Strategy Resulting Analogue Enhancement
CDK9Structural modification of a 2,5-disubstituted thiazole hit compound. nih.govCompound 24 (specific structure proprietary)Increased potency (IC50 = 5.5 nM). nih.gov
Tubulin PolymerizationReplacement of the thiazole "B" ring with other heterocycles. acs.orgPyridine, furan, and thiophene analoguesIncreased potency (IC50 values of 12-35 nM against prostate cancer cells). acs.org
c-Met KinaseOptimization of a thiazole carboxamide scaffold through five cycles of synthesis and evaluation. tandfonline.comnih.govnih.govresearchgate.netCompound 51am (specific structure proprietary)Most promising inhibitor in both biochemical and cellular assays. tandfonline.comnih.govnih.govresearchgate.net
Antifungal ActivityRational design of phenylthiazole-based oxadiazole derivatives. nih.govCompound 35 (specific structure proprietary)Potent activity against various Candida species, outperforming fluconazole. nih.gov

These examples underscore the importance of targeted synthesis in translating the knowledge gained from SAR and scaffold hopping studies into the creation of optimized drug candidates with superior potency and selectivity.

Applications Beyond Medicinal Chemistry

Role in Agrochemical Development, Including Pesticides and Herbicides

The thiazole (B1198619) moiety is a recognized pharmacophore in the agrochemical industry, and ethyl 5-phenylthiazole-4-carboxylate serves as a crucial starting point for the synthesis of new pesticides and herbicides. chemimpex.com The compound acts as a key intermediate, allowing for molecular modifications to create derivatives with potent biological activity against agricultural pests and plant diseases. chemimpex.com

Research has demonstrated the effectiveness of compounds derived from a thiazole-carboxylate core. For instance, studies on novel phenylthiazole derivatives containing an acylhydrazone moiety have highlighted their potential as fungicides. In one synthetic pathway, a substituted ethyl 2-phenylthiazole-4-carboxylate is used as a key intermediate (Intermediate C). nih.gov This intermediate is then converted via hydrazinolysis into a hydrazide, which serves as the immediate precursor to a wide range of target compounds with potential antifungal properties against destructive plant pathogens like Magnaporthe oryzae (rice blast). nih.gov

Similarly, a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and evaluated for their fungicidal and herbicidal activities. researchgate.net The results from preliminary bioassays indicated that these compounds exhibited significant inhibition against various plant pathogens and unwanted plant species. researchgate.net For example, certain derivatives showed 32–58% inhibition against fungi like Fusarium graminearum and Botrytis cinerea, while others displayed 20–50% inhibition against tested plants at a dosage of 150 g ai/ha. researchgate.net This underscores the importance of the ethyl thiazole-5-carboxylate scaffold in the discovery of new agrochemicals. chemimpex.comresearchgate.net

Table 1: Fungicidal and Herbicidal Activity of Thiazole-5-Carboxylate Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism/Plant Activity Level Source
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates Fusarium graminearum 32-58% inhibition researchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates Botrytis cinerea 32-58% inhibition researchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates Various test plants 20-50% inhibition researchgate.net

Potential in Material Science for Novel Polymer and Advanced Material Creation

The exploration of this compound extends into material science, where it shows potential for the development of new polymers and advanced materials. chemimpex.com The thiazole ring is known to impart desirable properties to polymers, such as enhanced thermal stability and specific mechanical characteristics. chemimpex.com Researchers are investigating how incorporating this compound into polymer chains could lead to novel materials with improved performance. chemimpex.com While specific, large-scale applications are still in developmental stages, the compound's structural features make it a candidate for creating specialized polymers. chemimpex.com

Utilization in Biochemical Research as Probes for Enzyme and Receptor Binding

In the field of biochemical and proteomics research, this compound and its derivatives are utilized as molecular probes to investigate complex biological mechanisms like enzyme inhibition and receptor binding. chemimpex.comscbt.com The thiazole-5-carboxylate scaffold has proven to be particularly effective for developing inhibitors for specific protein targets.

A notable example is the development of inhibitors for the kinesin HSET (KIFC1), a motor protein implicated in some forms of cancer. nih.gov Researchers synthesized a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate compounds and confirmed their direct binding to the HSET protein. nih.gov To better understand this interaction within a cellular context, these molecules were further adapted into sophisticated biochemical probes. nih.gov

These adaptations included:

Fluorescent Probes: A fluorescently-labeled version of an inhibitor was created to be used in competitive binding assays. These assays demonstrated that the parent thiazole compound competes with ATP and ADP for binding to the HSET protein, confirming its mode of action. nih.gov

Click-Chemistry Probes: To verify intracellular target engagement, probes containing a trans-cyclooctene (B1233481) (TCO) group were synthesized. nih.gov This "click-chemistry" handle allows the probe to be covalently linked to a reporter molecule (like a tetrazine dye) inside the cell, confirming that the compound has reached and bound to its intended target. nih.gov

Table 2: Biochemical Probes Based on the Thiazole-5-Carboxylate Scaffold This table is interactive. You can sort and filter the data.

Probe Type Modification Purpose Key Finding Source
Fluorescent Probe Labeled with a fluorophore Competitive binding assays Confirmed binding to HSET protein is competitive with nucleotides (ATP/ADP) nih.gov

This research highlights the utility of the thiazole-5-carboxylate structure as a foundation for creating precise tools that help unravel complex biological pathways. chemimpex.comnih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Thiazole (B1198619) Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of thiazole derivatives is no exception. nih.govmdpi.com These computational tools can analyze vast datasets to identify promising molecular candidates, predict their biological activities, and optimize their properties, significantly accelerating the research and development timeline. mdpi.com

Machine learning models, including deep learning and neural networks, are being employed to predict the bioactivity of novel molecules with increasing accuracy. nih.govresearchgate.net For instance, ML-based models have been developed to predict the urease inhibitory activity of compounds, a strategy that can be applied to a chemical library of thiazole derivatives to identify those with high potential. researchgate.net By leveraging large datasets of known inhibitors, these models can identify crucial physicochemical properties that correlate with potent biological activity. researchgate.net AI platforms like AtomNet use convolutional neural networks to analyze the 3D structure of proteins and predict ligand-binding affinities, a tool that can be invaluable in designing thiazole derivatives that bind effectively to specific biological targets. crimsonpublishers.com Furthermore, AI can assist in de novo drug design, generating novel molecular structures with desired therapeutic profiles. mdpi.com This approach not only expedites the identification of potential drug candidates but also fosters the discovery of new chemical scaffolds with therapeutic potential. mdpi.com

Exploration of New Biological Targets for Therapeutic Intervention

The therapeutic potential of thiazole derivatives is vast, with documented activity against a wide range of diseases, including cancer, bacterial infections, and inflammation. bohrium.comnih.govglobalresearchonline.net A significant thrust of future research lies in the exploration of new biological targets for these versatile compounds.

In the realm of oncology, researchers are moving beyond traditional targets. While thiazole derivatives have shown efficacy as inhibitors of enzymes like PI3K/mTOR and kinases such as EGFR and VEGFR-2, new targets are continuously being identified. nih.govrsc.orgnih.gov For example, fascin, a protein associated with cancer cell migration and metastasis, has emerged as a potential therapeutic target for novel thiazole derivatives. acs.org The development of multi-targeted inhibitors, which can simultaneously act on several pathways involved in tumor progression, is a particularly promising strategy. nih.govrsc.org

Beyond cancer, the rise of antibiotic resistance necessitates the discovery of novel antibacterial agents and their targets. nih.gov Thiazole derivatives are being investigated for their ability to inhibit bacterial growth through various mechanisms. nih.gov Computational docking studies are being used to predict the binding of these compounds to essential bacterial proteins, providing insights into their mode of action and guiding the design of more potent antibiotics. semanticscholar.org

Development of Sustainable and Green Chemistry Approaches for Thiazole Synthesis

Traditional methods for synthesizing thiazole derivatives often involve the use of hazardous reagents, harsh reaction conditions, and generate significant chemical waste, posing environmental concerns. researchgate.netnih.gov Consequently, a major focus of modern organic chemistry is the development of sustainable and green synthetic methodologies.

Green chemistry approaches to thiazole synthesis emphasize the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. researchgate.netnih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being employed to reduce reaction times, increase yields, and simplify purification processes. researchgate.netbepls.comresearchgate.net The use of green solvents like water or polyethylene (B3416737) glycol (PEG) and the development of reusable catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, are key aspects of this sustainable approach. bepls.comresearchgate.netmdpi.com These green methods not only minimize the environmental impact of chemical synthesis but also offer advantages in terms of cost-effectiveness and scalability, making them more attractive for industrial applications. researchgate.netresearchgate.net Multi-component reactions, where multiple starting materials are combined in a single step to form a complex product, are also a hallmark of green thiazole synthesis, offering high atom economy and efficiency. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The precise characterization of newly synthesized compounds is fundamental to drug discovery. Advanced spectroscopic and analytical techniques are crucial for confirming the structure and assessing the purity of thiazole derivatives.

A combination of spectroscopic methods is typically employed for comprehensive structural elucidation. semanticscholar.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. nih.govacs.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS) , including high-resolution mass spectrometry (HRMS), determines the molecular weight and elemental composition of the compound. acs.orgsemanticscholar.orgmdpi.com

For unambiguous structure determination, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.netarxiv.org In addition to these core techniques, advanced methods are also being utilized. For instance, synchrotron-based X-ray Absorption Near Edge Structure (XANES) analysis can provide insights into the electronic properties of these compounds. arxiv.org

For purity assessment and separation of compounds from reaction mixtures, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) are routinely used. mdpi.comaip.orgmdpi.com The development of new analytical methods, including those based on Surface-Enhanced Raman Spectroscopy (SERS) , offers high sensitivity for the detection of thiazole derivatives. mdpi.com

Multi-Disciplinary Approaches Combining Synthetic Chemistry, Biology, and Computational Science

The future of drug discovery, particularly in the context of thiazole derivatives, lies in the seamless integration of multiple scientific disciplines. A multi-disciplinary approach that combines synthetic chemistry, biology, and computational science is essential for tackling the complexities of developing new medicines.

This synergistic approach begins with computational science , where AI and molecular modeling are used to design and screen virtual libraries of thiazole derivatives against specific biological targets. researchgate.netmdpi.com This in silico screening prioritizes the most promising candidates for synthesis.

Next, synthetic chemists apply their expertise, increasingly using green and sustainable methods, to synthesize the prioritized compounds. researchgate.netresearchgate.net The synthesized molecules are then passed to biologists for in vitro and in vivo evaluation of their pharmacological properties, such as their efficacy against cancer cell lines or their antimicrobial activity. mdpi.comnih.gov

The data generated from these biological assays are then fed back to the computational scientists to refine their models, creating a closed-loop system that iteratively improves the design and selection of drug candidates. researchgate.net This collaborative ecosystem, where insights from each discipline inform and guide the others, is crucial for accelerating the journey from a promising molecule to a potential new medicine. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.